3-(1,3,4-Thiadiazol-2-yl)piperidine
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Overview
Description
3-(1,3,4-Thiadiazol-2-yl)piperidine is a heterocyclic compound that contains a piperidine ring fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound may also disrupt cell membrane integrity in microbial cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
1,2,4-Triazole: Another heterocyclic compound with a broad range of biological activities.
Uniqueness
3-(1,3,4-Thiadiazol-2-yl)piperidine stands out due to its unique combination of a piperidine ring and a thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
933755-66-9 |
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Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 |
IUPAC Name |
2-piperidin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-2-6(4-8-3-1)7-10-9-5-11-7/h5-6,8H,1-4H2 |
InChI Key |
VNFFFJFYZUHKMG-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=NN=CS2 |
Canonical SMILES |
C1CC(CNC1)C2=NN=CS2 |
Origin of Product |
United States |
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